6-tert-Butyl-3H-thieno[3,2-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
6-tert-butyl-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c1-10(2,3)7-4-6-8(14-7)9(13)12-5-11-6/h4-5H,1-3H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEMLELAMQEAIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(S1)C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215928-65-7 | |
| Record name | 215928-65-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis from Thiophene Derivatives
Cyclization with Carbonyl Reactants : Aminothiophene derivatives react with formamide at high temperatures to form thienopyrimidin-4-ones. This method is efficient for producing 2- and 3-unsubstituted derivatives with good yields.
Example : The synthesis of thieno[3,2-d]pyrimidin-4(3H)-ones might involve similar conditions but requires specific starting materials with appropriate substituents.
Comparison with Known Thienopyrimidine Syntheses
Chemical Reactions Analysis
6-tert-Butyl-3H-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the efficacy of thieno[3,2-d]pyrimidine derivatives, including 6-tert-butyl-3H-thieno[3,2-d]pyrimidin-4-one, as inhibitors of Mycobacterium tuberculosis cytochrome bd oxidase. This enzyme is crucial for the pathogen's energy metabolism and represents a promising target for novel tuberculosis therapies.
Case Study: Mycobacterial Inhibition
In an investigation by researchers, a series of thieno[3,2-d]pyrimidin-4-amines were synthesized and evaluated for their inhibitory activity against M. tuberculosis strains. The compound this compound demonstrated significant activity with IC50 values ranging from 6 to 54 μM against different strains, indicating its potential as a lead compound for further development in tuberculosis treatment .
Antimalarial Properties
The compound has also been explored for its antimalarial properties. A derivative of thieno[3,2-d]pyrimidin-4-one was identified as having dual-stage activity against Plasmodium falciparum, which causes malaria in humans.
Case Study: Dual-Stage Antimalarial Activity
A study reported the synthesis of various 4-substituted thieno[3,2-d]pyrimidines derived from Gamhepathiopine, which showed promising results against both the erythrocytic and hepatic stages of malaria parasites. Notably, the chloro analogue of Gamhepathiopine exhibited good efficacy against P. falciparum and moderate toxicity on human liver cells (HepG2) . This highlights the potential of this compound as a scaffold for developing new antimalarial agents.
Protein Kinase Inhibition
Thieno[3,2-d]pyrimidine derivatives have been recognized for their ability to inhibit various protein kinases, which play critical roles in cell signaling and regulation.
Case Study: Inhibitory Activity on Kinases
The patent US9156852B2 describes thieno[3,2-d]pyrimidine derivatives with significant inhibitory activity against specific protein kinases involved in cancer progression and other diseases. The structural features of these compounds suggest that modifications at specific positions can enhance their selectivity and potency against targeted kinases .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 6-tert-Butyl-3H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. For example, it inhibits cytochrome bd oxidase, an enzyme involved in the energy metabolism of Mycobacterium tuberculosis . By inhibiting this enzyme, the compound disrupts the bacterial respiratory chain, leading to a decrease in ATP production and ultimately bacterial cell death .
Comparison with Similar Compounds
6-Ethylthieno[2,3-d]pyrimidin-4(3H)-one (CAS 18593-51-6)
- Molecular Formula : C₈H₈N₂OS .
- Key Differences : The ethyl group at position 6 is smaller and less sterically hindered than the tert-butyl substituent. This may reduce binding affinity in targets requiring hydrophobic interactions but improve metabolic stability due to decreased steric shielding .
- Activity: Limited data available, but smaller alkyl groups generally show lower potency in enzyme inhibition compared to bulkier substituents .
6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one (CAS 108831-66-9)
2-(4-tert-Butyl-phenyl)-3H-benzo[4,5]thieno[3,2-d]pyrimidin-4-one (Compound 62)
- Structure: Incorporates a benzothieno core with a 4-tert-butyl-phenyl substituent .
- Activity: Demonstrates nanomolar potency against TNKS1/2 (IC₅₀ = 21 nM and 29 nM, respectively), attributed to the tert-butyl group’s role in hydrophobic binding and selectivity over other PARPs .
- Comparison : The tert-butyl group in both compounds enhances target affinity, but the benzo-fused core in Compound 62 broadens π-π stacking interactions, improving potency .
Functional Group Modifications
2-Aminothieno[3,2-d]pyrimidin-4-one Hydrochloride (Compound M1)
- Structure: Amino group at position 2 instead of tert-butyl at position 6 .
- Activity: Exhibits all-stage anti-malarial activity against P. falciparum with low toxicity. The amino group enables hydrogen bonding with parasitic targets, a mechanism distinct from hydrophobic interactions of tert-butyl derivatives .
6-(Benzimidazol-2-yl)-3,5-dimethyl-2-thioxo-thieno[2,3-d]pyrimidin-4-one
- Structure : Benzimidazole substituent at position 6 .
- Activity : Shows antimicrobial activity against bacterial strains, highlighting the importance of heteroaromatic substituents for microbial target engagement .
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight | logP* | Solubility | Key Feature(s) |
|---|---|---|---|---|
| This compound | 208.28 | ~2.5 | Low | High lipophilicity (tert-butyl) |
| 6-Ethylthieno[2,3-d]pyrimidin-4(3H)-one | 180.23 | ~1.8 | Moderate | Balanced solubility and sterics |
| 6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one | 166.20 | ~1.2 | High | Improved aqueous solubility |
| Compound 62 (benzothieno derivative) | 365.45 | ~4.0 | Very low | Enhanced target affinity via π-π interactions |
*Estimated using fragment-based methods.
Biological Activity
6-tert-Butyl-3H-thieno[3,2-d]pyrimidin-4-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on diverse sources.
This compound (CAS Number: 215928-65-7) has the molecular formula C10H12N2OS. It features a thienopyrimidine core structure that is known for its diverse biological activities, particularly in antimalarial and anticancer applications .
Antimalarial Activity
Recent studies have highlighted the effectiveness of thieno[3,2-d]pyrimidine derivatives against malaria. A series of 4-substituted thieno[3,2-d]pyrimidines were synthesized and evaluated for their activity against Plasmodium falciparum and Plasmodium berghei. Among these compounds, derivatives with modifications at the 4-position exhibited significant in vitro activity against both the erythrocytic and hepatic stages of malaria parasites. The chloro analogue of Gamhepathiopine was noted for its potent activity, indicating that structural modifications at position 4 are crucial for enhancing antiplasmodial activity .
Anticancer Activity
The compound has also been studied for its anticancer properties. In vitro assays demonstrated that certain derivatives of thieno[3,2-d]pyrimidines exhibit potent antiproliferative effects against various cancer cell lines. For instance, one study reported that specific analogues showed IC50 values lower than 40 nM in cell proliferation assays, indicating strong potential as microtubule-targeting agents (MTAs) that could disrupt cancer cell division by depolymerizing microtubules .
The following table summarizes key findings from studies evaluating the biological activity of this compound and its derivatives:
| Compound | Activity | IC50/EC50 Values | Target |
|---|---|---|---|
| This compound | Antimalarial | Not specified | P. falciparum, P. berghei |
| Chloro analogue of Gamhepathiopine | Antimalarial | Moderate toxicity on HepG2 | Erythrocytic stage |
| Compound 4 (5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine) | Anticancer | IC50 < 40 nM | Various cancer cell lines |
| Compound 4 (NCI panel) | Anticancer | GI50 ~10 nM | NCI-60 cancer cell lines |
The biological mechanisms underlying the activity of thieno[3,2-d]pyrimidine derivatives are linked to their ability to interact with specific cellular targets. For instance:
- Antimalarial Mechanism : The compounds disrupt the life cycle of malaria parasites by inhibiting critical enzymes or pathways necessary for their survival during both sexual and asexual stages.
- Anticancer Mechanism : The ability to induce microtubule depolymerization suggests that these compounds may act by interfering with mitotic spindle formation during cell division, leading to apoptosis in cancer cells.
Case Studies
- Antimalarial Efficacy : A study evaluated a series of thieno[3,2-d]pyrimidines for their efficacy against malaria using both in vitro and in vivo models. The results indicated promising antiplasmodial activity with minimal cytotoxicity towards human liver cells.
- Anticancer Potency : Another research effort focused on the synthesis of various thieno[3,2-d]pyrimidine derivatives and their subsequent testing against a panel of cancer cell lines. Compounds demonstrated significant inhibition rates compared to control groups.
Q & A
Q. What are the standard synthetic routes for 6-tert-Butyl-3H-thieno[3,2-d]pyrimidin-4-one?
The synthesis typically involves cyclization of substituted thiophene precursors with pyrimidinone intermediates. For example, a multi-step approach may include:
- Step 1 : Formation of the thieno[3,2-d]pyrimidin-4-one core via condensation of thiophene derivatives with urea or thiourea under acidic conditions .
- Step 2 : Introduction of the tert-butyl group via alkylation or Friedel-Crafts reactions, using tert-butyl halides or anhydrides.
- Key optimization : Reaction temperature (80–120°C) and solvent polarity (e.g., DMF or DMSO) significantly influence yield and purity .
Q. How is the compound characterized analytically?
- NMR : H and C NMR are critical for confirming the thieno-pyrimidinone scaffold and tert-butyl substitution. For example, the tert-butyl group shows a singlet at ~1.4 ppm in H NMR .
- HPLC : Purity analysis (>98%) using reverse-phase C18 columns with acetonitrile/water gradients .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 263.12 for CHNOS) .
Q. What are the stability and storage recommendations?
- Stability : Susceptible to hydrolysis under prolonged exposure to moisture.
- Storage : Store at room temperature in airtight containers with desiccants. Avoid light to prevent photodegradation .
Advanced Research Questions
Q. How does the tert-butyl substituent influence biological activity in thieno-pyrimidinone derivatives?
The tert-butyl group enhances lipophilicity, improving membrane permeability and target binding. For example:
- In TNKS inhibitors, analogs with tert-butyl substituents exhibited nanomolar potency (IC = 21–29 nM) due to hydrophobic interactions in the enzyme’s active site .
- SAR Table :
| Substituent | Enzyme Inhibition (IC) | Selectivity (vs. PARP1) |
|---|---|---|
| tert-Butyl | 21 nM (TNKS1) | >100-fold |
| Methyl | 150 nM | 10-fold |
| Data adapted from |
Q. What strategies resolve contradictions in bioactivity data across different studies?
Discrepancies often arise from:
- Assay variability : Standardize enzyme inhibition protocols (e.g., ATP concentration in kinase assays).
- Solubility issues : Use DMSO stock solutions ≤0.1% to avoid aggregation artifacts.
- Metabolic instability : Include liver microsome stability tests to rule out false negatives .
Q. How can computational methods guide the design of derivatives targeting MPO or TNKS?
- Pharmacophore modeling : Identify critical hydrogen bond acceptors (e.g., pyrimidinone carbonyl) and hydrophobic regions (tert-butyl).
- Docking studies : Predict binding modes in MPO’s heme pocket or TNKS’s NAD+-binding domain.
- Scaffold hopping : Replace thiophene with benzothiophene for improved selectivity, as seen in TNKS inhibitors .
Q. What are common pitfalls in scaling up synthesis for in vivo studies?
- Low yields : Optimize tert-butyl group introduction via microwave-assisted synthesis (30-minute reactions at 100°C).
- Impurity control : Use flash chromatography (silica gel, ethyl acetate/hexane) to remove byproducts like des-tert-butyl analogs .
Methodological Considerations
Q. How to validate target engagement in cellular models?
- Cellular thermal shift assays (CETSA) : Confirm compound binding to TNKS or MPO by measuring protein stability post-treatment.
- Western blotting : Monitor downstream biomarkers (e.g., PARylation for TNKS inhibition) .
Q. What in vitro assays are suitable for assessing off-target effects?
- PARP family screening : Test against PARP1/2/3 to evaluate selectivity (e.g., IC ratios >50-fold preferred).
- CYP450 inhibition : Use fluorogenic substrates to assess metabolic interference .
Data Interpretation and Troubleshooting
Q. Why might a derivative show high in vitro potency but poor in vivo efficacy?
- Pharmacokinetic limitations : Check plasma protein binding (PPB >95% reduces free drug concentration).
- Metabolic clearance : Introduce fluorine atoms or modify the tert-butyl group to block CYP3A4-mediated oxidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
